2,3-dihydroxybutanedioic acid; 4-chloro-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline
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Overview
Description
- It consists of two distinct moieties: the 4-chloro-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline portion and the 2,3-dihydroxysuccinate portion.
- The compound’s structure combines an aromatic amine with a dicarboxylic acid, making it intriguing for both synthetic and biological studies.
2,3-Dihydroxybutanedioic acid; 4-chloro-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline: is a complex organic compound with the chemical formula C16H17ClN2.C4H6O6.
Preparation Methods
Reaction Conditions: Further research is needed to determine optimal reaction conditions.
Industrial Production: Industrial-scale production methods remain undisclosed, but they would likely involve efficient and scalable synthetic processes.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformations. For example
Major Products: These reactions would yield derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Investigating its reactivity and designing new derivatives.
Biology: Studying its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Exploring potential pharmacological properties.
Industry: Developing novel materials or catalysts.
Mechanism of Action
Targets: The compound’s mechanism likely involves interactions with specific protein targets or cellular pathways.
Pathways: Further research is needed to elucidate the exact pathways affected.
Comparison with Similar Compounds
Uniqueness: Its combination of an aromatic amine and a dicarboxylic acid makes it distinct.
Similar Compounds: While I don’t have specific names, other compounds with similar structural features may exist.
Remember that this compound’s detailed information is scarce, so further research is essential for a comprehensive understanding
Properties
Molecular Formula |
C20H23ClN2O6 |
---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
4-chloro-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C16H17ClN2.C4H6O6/c1-18-15-7-6-12(17)10-14(15)16-13-5-3-2-4-11(13)8-9-19-16;5-1(3(7)8)2(6)4(9)10/h2-7,10,16,18-19H,8-9H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) |
InChI Key |
UPQZQNZJGCBLCQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)Cl)C2C3=CC=CC=C3CCN2.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
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